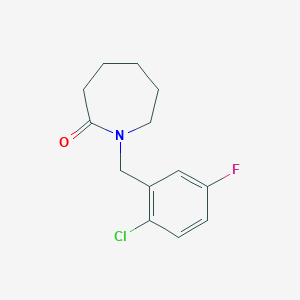

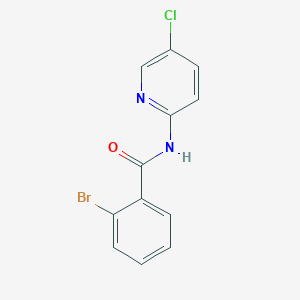

1-(2-chloro-5-fluorobenzyl)azepan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

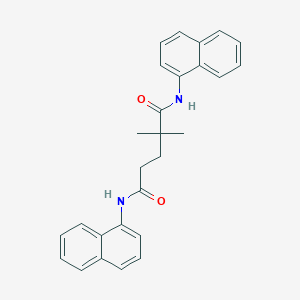

The compound "1-(2-chloro-5-fluorobenzyl)azepan-2-one" belongs to a class of chemicals that may have significant pharmacological or material science applications. Its structural components suggest potential reactivity and interaction mechanisms that could be leveraged in various scientific fields.

Synthesis Analysis

The synthesis of related dibenz[b,f]azepine derivatives involves base condensation reactions and N-acylation. For instance, the synthesis of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives has been achieved through N-acylation of 5H-dibenz[b,f]azepine with various amino acids, indicating a method that could potentially be adapted for the target compound (H. V. Kumar et al., 2009).

Molecular Structure Analysis

Structural analyses often involve spectral and elemental analysis, as seen in the characterization of dibenz[b,f]azepine derivatives. X-ray diffraction methods have been utilized to confirm the structure of related compounds, providing insight into the potential approaches for analyzing "1-(2-chloro-5-fluorobenzyl)azepan-2-one" (M. K. Shankar et al., 2014).

Chemical Reactions and Properties

The reactivity of similar compounds, such as the formation of azepine derivatives through reactions involving fluorinated isatins or indoles, showcases the types of chemical transformations that might be relevant for our target compound. These syntheses provide valuable insights into the types of chemical reactions "1-(2-chloro-5-fluorobenzyl)azepan-2-one" could undergo (Emma-Claire Elliott et al., 2011).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are typically determined experimentally. The analysis of related compounds, like the crystal structure and spectral studies of dibenzo[b,f]azepine derivatives, offers a template for investigating these properties in our target compound (Lina M Acosta Quintero et al., 2019).

Scientific Research Applications

Synthesis and Antioxidant Activities

A series of 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one derivatives bearing different amino acids were synthesized. These compounds were evaluated for their antioxidant activities against inhibition of lipid peroxidation and human low-density lipoprotein (LDL) oxidation assays. The study found that coupling different amino acids to the core structure enhances antioxidant activities, with compound 2d showing significant antioxidant properties (H. V. Kumar, C. K. Kumar, N. Naik, 2009).

Another research focused on synthesizing 5H-dibenz[b,f]azepine derivatives containing different aminophenols and substituted aminophenols. These compounds demonstrated good antioxidant activities across several assays, with derivatives 2e and 2d showing predominant activities among the synthesized analogues (H. Vijay Kumar, N. Naik, 2010).

Solvent Effects on Aromatic Nucleophilic Substitution

A comparative study of solvent effects on the kinetics of reactions between 1-fluoro-2,6-dinitrobenzene and hexahydro-1H-azepine in various binary solvent mixtures was conducted. The study aimed to assess the contribution of each molecular-microscopic solvent property to the overall solvation effect of the reaction critical state, highlighting the significance of non-specific interactions and the solvent's hydrogen-bond acceptor ability (P. Mancini, G. Fortunato, C. Adam, L. R. Vottero, A. Terenzani, 2002).

Fluorinated Derivatives Synthesis

Efficient procedures for synthesizing benzo-fluorinated dibenz[b,f]azepines from fluorinated isatins or indoles were described, showcasing a range of mono- and difluorinated analogues. These syntheses provide gram quantities of products, which are precursors of fluoro analogues of the anticonvulsant carbamazepine, indicating a method for accessing important bioactive compounds (Emma-Claire Elliott, Elizabeth R. Bowkett, J. Maggs, J. Bacsa, B. Park, Sophie L. Regan, P. O’Neill, A. Stachulski, 2011).

Magnetic Properties of Azido-Copper Coordination Polymers

Two azido-copper coordination polymers were synthesized and investigated for their structural and magnetic properties. The study revealed variant magnetic properties due to fine-tuned structures, with one compound exhibiting ferromagnetic ordering and slow magnetic relaxation. This work highlights the impact of structural modifications on the magnetic properties of coordination polymers (Xiangyu Liu, Feifei Li, Xiaohui Ma, Peipei Cen, Shuchang Luo, Quan Shi, S. Ma, Yuewei Wu, Chengcheng Zhang, Zhao Xu, Weiming Song, G. Xie, Sanping Chen, 2017).

Safety and Hazards

properties

IUPAC Name |

1-[(2-chloro-5-fluorophenyl)methyl]azepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClFNO/c14-12-6-5-11(15)8-10(12)9-16-7-3-1-2-4-13(16)17/h5-6,8H,1-4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNUNAXDLQYUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CC2=C(C=CC(=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B5518219.png)

![N-[4-(pyridin-3-yloxy)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-1,3-oxazole-4-carboxamide](/img/structure/B5518228.png)

![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)

![2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5518248.png)

![2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)

![4-[2-(benzyloxy)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5518272.png)

![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)

![1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5518280.png)